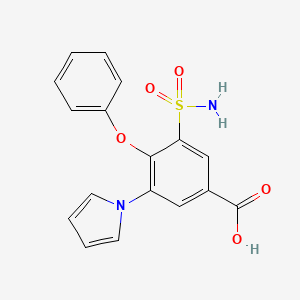

4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid

描述

属性

IUPAC Name |

4-phenoxy-3-pyrrol-1-yl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-11H,(H,20,21)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPCBVICASHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512207 | |

| Record name | 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67641-46-7 | |

| Record name | 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid (CAS Number: 67641-46-7) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological profile, and implications for therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 358.37 g/mol |

| CAS Number | 67641-46-7 |

The compound's structure includes a phenoxy group and a pyrrole moiety, which are known to influence its biological interactions.

Toxicological Profile

An in silico study investigated the toxicological effects of structurally related compounds, highlighting several key findings:

- Toxicity Mechanisms : The study identified pathways such as apoptosis and neuroendocrine disruption associated with toxicity. Compounds with high gastrointestinal absorption and the ability to cross the blood-brain barrier were particularly concerning due to their potential adverse effects on neurological health .

- Metabolite Toxicity : Metabolites resulting from Phase II reactions demonstrated varying degrees of toxicity, with some exhibiting higher binding affinity to cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

While direct case studies on this compound are sparse, insights can be drawn from related research:

- Impurities in Pharmaceuticals : This compound has been identified as an impurity in piretanide, a loop diuretic. Understanding impurities is essential for assessing drug safety and efficacy .

- Structure-Activity Relationship (SAR) : Investigations into structurally similar compounds have elucidated how modifications can enhance or mitigate biological activity, providing a framework for future research on this compound.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Experimental Validation : Conducting laboratory experiments to confirm in silico predictions regarding pharmacological effects and toxicity.

- Therapeutic Applications : Exploring the compound's potential use in treating infections or inflammatory conditions based on its antimicrobial and anti-inflammatory properties.

科学研究应用

Impurity in Drug Formulations

4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid is primarily recognized as an impurity of the diuretic drug Piretanide. Understanding and controlling impurities in pharmaceutical formulations is crucial for ensuring drug safety and efficacy. Regulatory agencies require thorough characterization of impurities to assess their impact on drug performance and patient safety .

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and antimicrobial properties. These characteristics make it a candidate for further investigation in therapeutic applications, particularly in conditions where inflammation plays a critical role .

Research and Development

The compound's unique structure makes it a subject of interest in medicinal chemistry. It serves as a scaffold for the development of new drugs targeting various diseases, particularly those related to cardiovascular health due to its association with diuretic agents .

Case Study: Impurity Profiling of Piretanide

A study focused on the impurity profile of Piretanide highlighted the significance of monitoring this compound during the manufacturing process. The study utilized advanced chromatographic techniques to quantify the impurity levels, ensuring compliance with regulatory standards. The findings emphasized the need for stringent quality control measures in pharmaceutical production to mitigate risks associated with impurities .

Research Insight: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of compounds related to this compound have revealed that modifications to its chemical structure can enhance its biological activity. Researchers are exploring various derivatives to optimize their pharmacological profiles, which could lead to the development of more effective therapeutic agents .

化学反应分析

Core Benzoic Acid Functionalization

The foundational structure involves introducing sulfamoyl and phenoxy groups onto a benzoic acid scaffold. A representative approach includes:

-

Nitro Reduction : Starting with 3-nitro-4-phenoxy-5-sulfonylbenzoic acid derivatives, catalytic hydrogenation (e.g., Raney Nickel in dimethylformamide) reduces the nitro group to an amine .

-

Sulfamoylation : The sulfonyl group is converted to sulfamoyl via reactions with dimethylaminomethyleneamine or direct ammonolysis under basic conditions .

Table 1: Critical Reaction Parameters

Mechanistic Insights

-

Sulfamoyl Stability : The sulfamoyl group (–SO₂NH₂) remains intact during nitro reduction due to its electron-withdrawing nature, which stabilizes the intermediate .

-

Pyrrole Ring Formation : DFT studies suggest that imine intermediates form between the amine and pyruvic acid, followed by cyclization via nucleophilic attack at the α-carbon .

Spectroscopic Characterization

Key data for structural confirmation:

-

¹H NMR : Signals at δ 6.19–7.69 ppm correspond to pyrrole protons and aromatic phenoxy groups. NH₂ protons of sulfamoyl appear as singlets near δ 7.17 ppm .

-

¹³C NMR : Carbonyl carbons (C=O) resonate at ~166.5 ppm, while sulfamoyl carbons appear at ~132–133 ppm .

-

IR : Bands at 1678 cm⁻¹ (C=O stretch) and 1327 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Challenges and Side Reactions

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Piretanide (4-Phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid): Differs at position 3, where pyrrolidine replaces pyrrole. The saturated pyrrolidine ring may enhance conformational flexibility but reduce aromatic interactions .

Bumetanide (3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid): Replaces the pyrrole with a butylamino group, enhancing basicity and altering transporter binding kinetics .

Physicochemical Properties

| Compound | Substituents (Position 3/4) | pKa* | logP* | Water Solubility* |

|---|---|---|---|---|

| 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | 3: Pyrrole; 4: Phenoxy | ~4.7† | ~2.6† | Moderate |

| Piretanide | 3: Pyrrolidine; 4: Phenoxy | 4.68 | 2.3 | High |

| Bumetanide | 3: Butylamino; 4: Phenoxy | 4.69 | 2.88 | Low |

| 4-(4-Methoxyphenoxy)-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | 3: Pyrrole; 4: Methoxyphenoxy | N/A‡ | N/A‡ | Moderate‡ |

Pharmacological Activity

- Piretanide : High diuretic potency due to balanced logP (~2.3) and strong sulfamoyl-mediated hydrogen bonding .

- Bumetanide : Elevated logP (2.88) enhances membrane permeability but reduces solubility, requiring higher dosing .

- However, higher logP (~2.6) could limit aqueous solubility .

Research Findings and Discussion

- Structural Impact on Activity : The 1H-pyrrol-1-yl group’s planar structure may enhance binding to hydrophobic pockets in ion transporters compared to flexible pyrrolidine .

- Methoxy-Phenoxy Variant: The methoxy group in 4-(4-Methoxyphenoxy)-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid could slow metabolism via steric hindrance of cytochrome P450 enzymes, extending half-life .

常见问题

Q. What are the recommended synthetic routes for 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid, and how can intermediates be purified?

A multi-step synthesis approach is typically employed. For example, refluxing precursors in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours under controlled conditions, followed by NaOH treatment and recrystallization from methanol, is a validated method for analogous sulfonamide-pyrrole derivatives . Orthogonal purification techniques (e.g., column chromatography, HPLC) are advised for intermediates to ensure purity.

Q. How can the structural integrity of this compound be verified post-synthesis?

Use a combination of analytical methods:

- NMR spectroscopy to confirm the presence of sulfamoyl (-SO2NH2), phenoxy, and pyrrole moieties.

- High-resolution mass spectrometry (HRMS) to validate molecular weight.

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for structurally related pyrazole-sulfonamide derivatives .

Q. What solvent systems are suitable for solubility testing in biological assays?

Begin with DMSO for stock solutions (10–50 mM) due to the compound’s likely hydrophobicity. For aqueous dilution, use PBS (pH 7.4) or saline with ≤1% Tween-80 to prevent precipitation. Pre-screen solvents via dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Pair this with machine learning to analyze experimental variables (e.g., temperature, catalyst loading) from historical data, as implemented in ICReDD’s reaction design framework . Validate predictions via high-throughput screening (HTS) in microreactors.

Q. What strategies resolve contradictory bioactivity data across studies?

- Dose-response normalization : Account for variations in assay protocols (e.g., cell lines, incubation times).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.

- Statistical validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies, referencing methodologies from pyrazole-amine SAR studies .

Q. How does the sulfamoyl group influence binding to biological targets?

The sulfamoyl moiety enhances hydrogen bonding with residues in enzymatic active sites (e.g., carbonic anhydrase). Perform molecular docking (AutoDock Vina) and compare binding energies with analogs lacking the sulfamoyl group. Experimental validation via isothermal titration calorimetry (ITC) can quantify affinity changes .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Reactor design : Use continuous-flow systems to maintain consistent temperature and mixing.

- Process control : Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy.

- Purification scalability : Transition from recrystallization to simulated moving bed (SMB) chromatography for large batches .

Q. How can stability studies be designed to assess degradation under physiological conditions?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.

- LC-MS/MS analysis : Identify degradation products and propose degradation pathways.

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, aligned with ICH guidelines .

Methodological Considerations

Q. What orthogonal techniques validate purity in absence of reference standards?

Combine:

Q. How to mitigate safety risks during handling of sulfamoyl-containing compounds?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

- Emergency protocols : Refer to SDS guidelines for sulfonamide analogs, including eye irrigation (0.9% saline) and skin decontamination (soap/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。